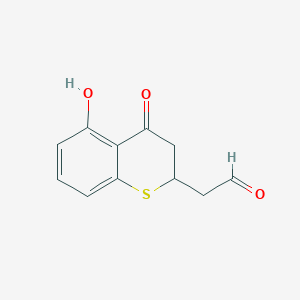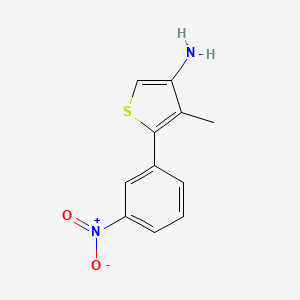
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound with a pyridine ring structure. This compound is characterized by the presence of an acetyl group at the 3-position, a methyl group at the 5-position, and an isopropyl group at the 6-position. The pyridin-2-one core is a common motif in many biologically active molecules, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted acetylpyridine, the introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation. The reaction conditions often involve the use of Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted pyridin-2-one compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one exerts its effects involves interactions with specific molecular targets. The acetyl and isopropyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-5-methyl-1H-pyridin-2-one: Lacks the isopropyl group at the 6-position.
5-methyl-6-propan-2-yl-1H-pyridin-2-one: Lacks the acetyl group at the 3-position.
3-acetyl-1H-pyridin-2-one: Lacks both the methyl and isopropyl groups.
Uniqueness
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H15NO2/c1-6(2)10-7(3)5-9(8(4)13)11(14)12-10/h5-6H,1-4H3,(H,12,14) |
InChI Key |
BLSBJPAWXSYQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
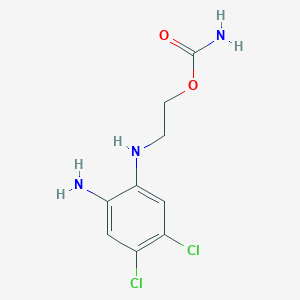


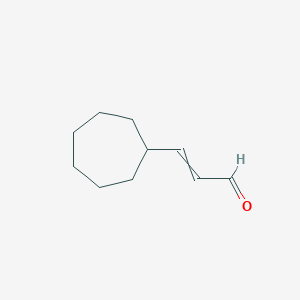

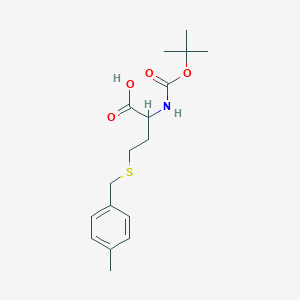
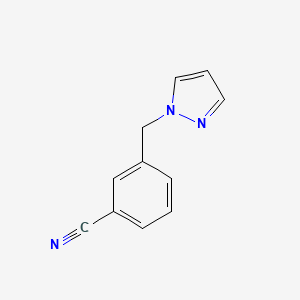
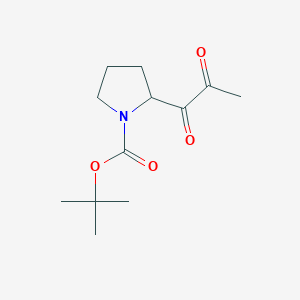
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)

![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)
